molecular formula C6H8N+ B188087 N-Methylpyridinium CAS No. 694-56-4

N-Methylpyridinium

Cat. No.: B188087
CAS No.: 694-56-4
M. Wt: 94.13 g/mol
InChI Key: PQBAWAQIRZIWIV-UHFFFAOYSA-N
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Description

N-methylpyridinium is an ion with the chemical formula C₆H₈N⁺. It is the N-methylated derivative of pyridine and is classified as a quaternary ammonium ion. This compound is colorless and is often found in various coffee products as a result of the roasting process, where it is formed from its precursor, trigonelline .

Preparation Methods

N-methylpyridinium can be synthesized by treating pyridine with dimethyl sulfate. The reaction proceeds as follows :

C5H5N+(CH3O)2SO2[C5H5NCH3]+CH3OSO3C_5H_5N + (CH_3O)_2SO_2 → [C_5H_5NCH_3]^+CH_3OSO_3^- C5​H5​N+(CH3​O)2​SO2​→[C5​H5​NCH3​]+CH3​OSO3−​

In industrial settings, this compound is produced during the roasting of coffee beans, where it is formed from the thermal degradation of trigonelline .

Chemical Reactions Analysis

N-methylpyridinium undergoes various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can convert it into other derivatives.

    Substitution: It can participate in substitution reactions, where one of its substituents is replaced by another group.

Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Comparison with Similar Compounds

N-methylpyridinium is similar to other pyridinium salts, such as:

    Pyridinium: The parent compound from which this compound is derived.

    N-ethylpyridinium: Another derivative with an ethyl group instead of a methyl group.

    N-propylpyridinium: A derivative with a propyl group.

This compound is unique due to its formation during coffee roasting and its specific health benefits, which are not observed in other similar compounds .

Properties

CAS No.

694-56-4

Molecular Formula

C6H8N+

Molecular Weight

94.13 g/mol

IUPAC Name

1-methylpyridin-1-ium

InChI

InChI=1S/C6H8N/c1-7-5-3-2-4-6-7/h2-6H,1H3/q+1

InChI Key

PQBAWAQIRZIWIV-UHFFFAOYSA-N

SMILES

C[N+]1=CC=CC=C1

Canonical SMILES

C[N+]1=CC=CC=C1

Synonyms

1-methylpyridinium
1-methylpyridinium chloride
1-methylpyridinium dibromoiodate (1-)
1-methylpyridinium iodide
1-methylpyridinium mu-iodotetraiododimercurate (1-)
N-methylpyridinium

Origin of Product

United States

Synthesis routes and methods

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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